molecular formula C14H12N4O B2437257 2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile CAS No. 506435-25-2

2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile

Cat. No. B2437257
CAS RN: 506435-25-2
M. Wt: 252.277
InChI Key: DYOZTESMEPQUOP-UHFFFAOYSA-N
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Description

2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile (2A3MPAB2EN) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the amino acid phenylalanine and has a molecular weight of 267.3 g/mol. 2A3MPAB2EN has been used in a variety of experiments, ranging from drug discovery to biochemistry and physiology.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile demonstrates significant potential in chemical synthesis and structural analysis. For instance, Kubota et al. (2009) explored the reaction of 2,3-Diaminomaleonitrile (DAMN) with various diones, leading to the synthesis of compounds including variants of but-2-enedinitrile, which were characterized using X-ray crystallography, NMR spectroscopy, and DFT calculations (Kubota et al., 2009). Similarly, Venkatesan et al. (2016) characterized a related compound using X-ray crystallography, spectroscopic methods, and quantum chemical calculations (Venkatesan et al., 2016).

Organic Chemistry and Catalysis

In the field of organic chemistry and catalysis, compounds related to this compound show significant promise. For example, Rao and Muthanna (2015) achieved a new synthesis of 3-amino enones and 1,3-diketones, starting from aryl/heteroaryl/alkyl nitriles and 1-aryl/alkyl 2-bromoethanones, a process that includes a variation of the classical Blaise reaction (Rao & Muthanna, 2015).

Antioxidant Activity

The antioxidant properties of related compounds have been explored, as evidenced by Sulpizio et al. (2016), who synthesized and characterized three 2'-aminochalcone derivatives to assess their antioxidant activity. This included studies on free radical scavenging ability and superoxide dismutase mimetic activity (Sulpizio et al., 2016).

Crystallography and Molecular Interactions

Zhang et al. (2011) studied the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, revealing insights into nonhydrogen bonding interactions, which are crucial for understanding molecular structures and interactions (Zhang et al., 2011).

properties

IUPAC Name

2-amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-19-12-6-4-11(5-7-12)3-2-8-18-14(10-16)13(17)9-15/h2-8H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOZTESMEPQUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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